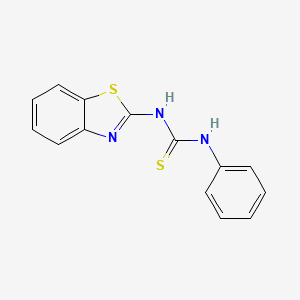
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound with a molecular formula of C23H19BrN4O4 This compound is known for its unique chemical structure, which includes a bromine atom, methoxy group, and dichlorobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of 5-BR-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzamides.
科学研究应用
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine and chlorine atoms may also contribute to its biological activity by enhancing its binding affinity to target proteins .
相似化合物的比较
Similar Compounds
- N-(4-BR-PH)-2-((2-(2-HO-5-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE
- 2-(((2-(5-BR-2-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-CYCLOHEXYLBENZAMIDE
- 2-(((2-(5-BR-2-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-(4-ME-PH)BENZAMIDE
Uniqueness
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxybenzylidene and hydrazino groups, makes it a versatile compound for various research applications .
属性
CAS 编号 |
764653-83-0 |
|---|---|
分子式 |
C17H14BrCl2N3O3 |
分子量 |
459.1 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H14BrCl2N3O3/c1-26-15-5-3-12(18)6-11(15)8-22-23-16(24)9-21-17(25)10-2-4-13(19)14(20)7-10/h2-8H,9H2,1H3,(H,21,25)(H,23,24)/b22-8+ |
InChI 键 |
GWHPVJHUSPICBR-GZIVZEMBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)

![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)


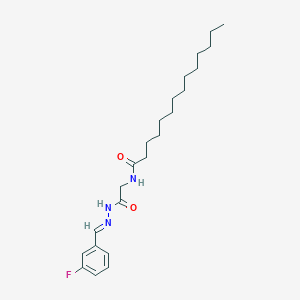
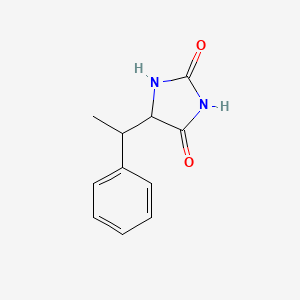
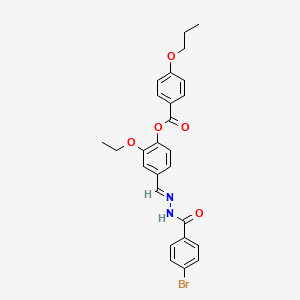

![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
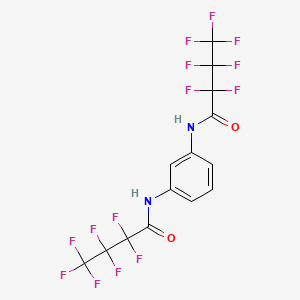

![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
